REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][C:12]([N+:18]([O-])=O)=[CH:13][CH:14]=2)[C:9]1=[O:21]>CO.C(Cl)(Cl)Cl.[Pd]>[NH2:18][C:12]1[CH:11]=[C:10]2[C:15]([CH:16]=[CH:17][N:8]([C:3]3[CH:4]=[N:5][CH:6]=[CH:7][C:2]=3[CH3:1])[C:9]2=[O:21])=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=NC=C1)N1C(C2=CC(=CC=C2C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3.3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2C=CN(C(C2=C1)=O)C=1C=NC=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 79.9% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |